molecular formula C9H16F2O2P+ B14205320 [Cyclooctyl(difluoro)methyl](hydroxy)oxophosphanium CAS No. 828265-19-6

[Cyclooctyl(difluoro)methyl](hydroxy)oxophosphanium

Cat. No.: B14205320
CAS No.: 828265-19-6
M. Wt: 225.19 g/mol
InChI Key: FDVHSJRPJBZJFJ-UHFFFAOYSA-O
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Description

Cyclooctyl(difluoro)methyloxophosphanium is a chemical compound with the molecular formula C8H14F2O2P It is known for its unique structure, which includes a cyclooctyl group, a difluoromethyl group, and a hydroxy-oxophosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctyl(difluoro)methyloxophosphanium typically involves the reaction of cyclooctyl magnesium bromide with difluoromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclooctyl(difluoro)methyloxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted phosphonium compounds.

Scientific Research Applications

Cyclooctyl(difluoro)methyloxophosphanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctyl(difluoro)methyloxophosphanium involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • Cyclooctyl magnesium bromide
  • Difluoromethylphosphonic dichloride
  • Cyclooctyl-dimethyl-amine oxide

Uniqueness

Cyclooctyl(difluoro)methyloxophosphanium is unique due to its combination of a cyclooctyl group and a difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

828265-19-6

Molecular Formula

C9H16F2O2P+

Molecular Weight

225.19 g/mol

IUPAC Name

[cyclooctyl(difluoro)methyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C9H15F2O2P/c10-9(11,14(12)13)8-6-4-2-1-3-5-7-8/h8H,1-7H2/p+1

InChI Key

FDVHSJRPJBZJFJ-UHFFFAOYSA-O

Canonical SMILES

C1CCCC(CCC1)C(F)(F)[P+](=O)O

Origin of Product

United States

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